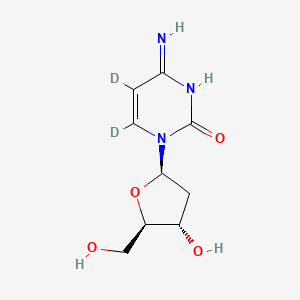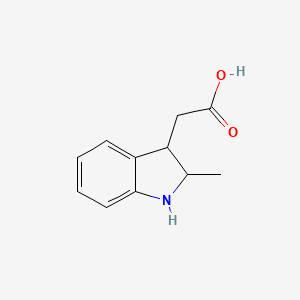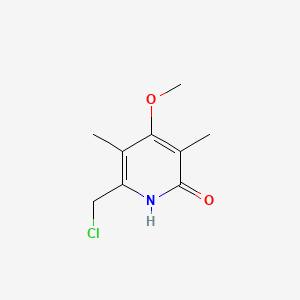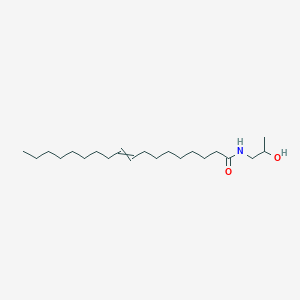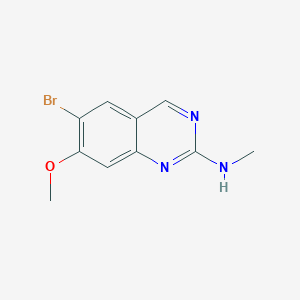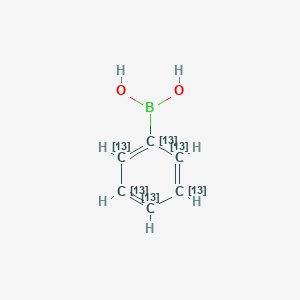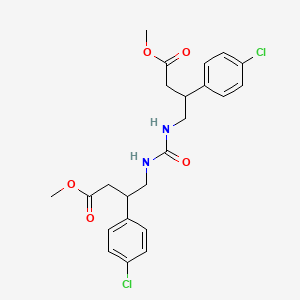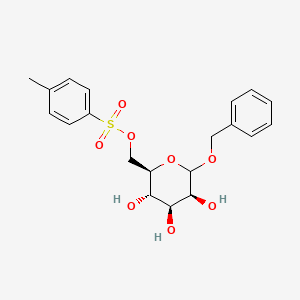
1-O-Benzyl 6-O-Tosyl-D-mannose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-O-Benzyl 6-O-Tosyl-D-mannose is a chemical compound with the molecular formula C20H24O8S and a molecular weight of 424.46 g/mol. It is an intermediate in the synthesis of 6-O-Tosyl-D-mannose, which is a protected form of D-Mannose. This compound is primarily used in organic synthesis and serves as a building block for various chemical reactions.
Méthodes De Préparation
The synthesis of 1-O-Benzyl 6-O-Tosyl-D-mannose typically involves the protection of hydroxyl groups in D-Mannose followed by the introduction of benzyl and tosyl groups. The general synthetic route includes:
Protection of Hydroxyl Groups: The hydroxyl groups of D-Mannose are protected using benzyl groups.
Tosylation: The protected D-Mannose is then tosylated using tosyl chloride (TsCl) in the presence of a base such as pyridine.
Analyse Des Réactions Chimiques
1-O-Benzyl 6-O-Tosyl-D-mannose undergoes various chemical reactions, including:
Substitution Reactions: The tosyl group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzyl group can be oxidized or reduced under specific conditions.
Glycosylation: It can participate in glycosylation reactions to form glycosidic bonds.
Common reagents used in these reactions include tosyl chloride, pyridine, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-O-Benzyl 6-O-Tosyl-D-mannose is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Glycosylation Studies: It is used in the study of glycosylation reactions and the synthesis of glycosides.
Biological Research: It is used in the synthesis of carbohydrate-based molecules for biological studies.
Mécanisme D'action
The mechanism of action of 1-O-Benzyl 6-O-Tosyl-D-mannose involves the activation of the tosyl group, which makes the molecule more reactive towards nucleophiles. The benzyl group serves as a protecting group for the hydroxyl groups, allowing selective reactions to occur at specific sites on the molecule .
Comparaison Avec Des Composés Similaires
1-O-Benzyl 6-O-Tosyl-D-mannose can be compared with other similar compounds such as:
1-O-Benzyl 6-O-Tosyl-D-glucose: Similar in structure but derived from glucose instead of mannose.
1-O-Benzyl 6-O-Tosyl-D-galactose: Similar in structure but derived from galactose.
The uniqueness of this compound lies in its specific reactivity and the ability to serve as a versatile intermediate in the synthesis of various carbohydrate-based molecules.
Propriétés
Formule moléculaire |
C20H24O8S |
|---|---|
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
[(2R,3S,4S,5S)-3,4,5-trihydroxy-6-phenylmethoxyoxan-2-yl]methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C20H24O8S/c1-13-7-9-15(10-8-13)29(24,25)27-12-16-17(21)18(22)19(23)20(28-16)26-11-14-5-3-2-4-6-14/h2-10,16-23H,11-12H2,1H3/t16-,17-,18+,19+,20?/m1/s1 |
Clé InChI |
UGKRVULERSDYKA-WYGKVCCSSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@H]([C@@H]([C@@H](C(O2)OCC3=CC=CC=C3)O)O)O |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(C(O2)OCC3=CC=CC=C3)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


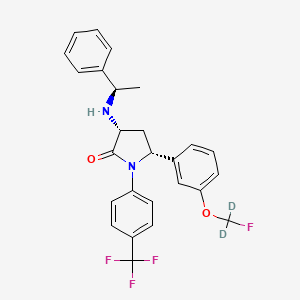
![3-Hydroxy-1-[[5-hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinyl]methyl]-4,5-bis(hydroxymethyl)-2-methyl Pyridinium chloride HCl](/img/structure/B13841079.png)
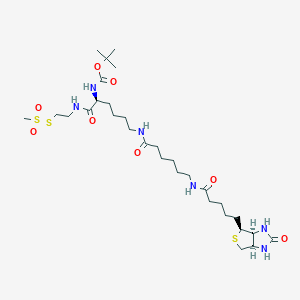
![2,6-Dioxaspiro[4.5]decan-9-amine Hydrochloride](/img/structure/B13841092.png)
![(1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carboxamide](/img/structure/B13841093.png)
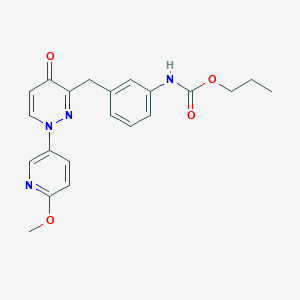
![1-[5-(3-Aminophenyl)-1,3-thiazol-2-yl]ethanol](/img/structure/B13841099.png)
